Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE: is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, alcohols, and substituted aromatic rings .
Scientific Research Applications
ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness: ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C18H20FN3O3S |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 4-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H20FN3O3S/c1-2-25-18(24)22-9-7-21(8-10-22)16(23)11-13-12-26-17(20-13)14-5-3-4-6-15(14)19/h3-6,12H,2,7-11H2,1H3 |
InChI Key |
GOKYLVYAAALSOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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